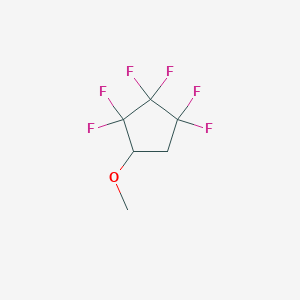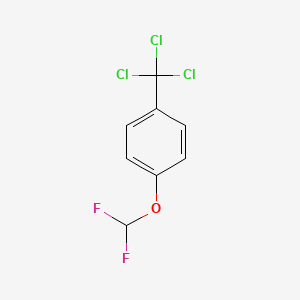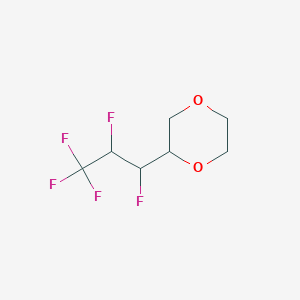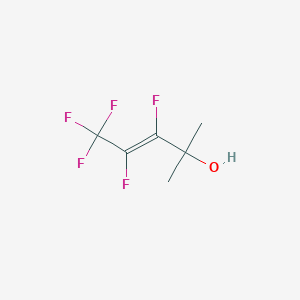
2,2,3,3,4,4-Hexafluorocyclopentyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4-Hexafluorocyclopentyl methyl ether, also known as HFCPME, is an organic compound with a variety of applications in scientific research. It is a colorless, volatile liquid with a low boiling point, making it an ideal solvent for a variety of applications. HFCPME is a relatively new compound, having only been discovered in the last few decades. It has quickly become a popular choice for use in laboratory experiments due to its low toxicity and high volatility.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,4,4-Hexafluorocyclopentyl methyl ether is based on its ability to dissolve organic compounds. The compound is highly volatile and has a low boiling point, allowing it to quickly dissolve organic compounds in a variety of solvents. The compound is also highly polar, allowing it to interact with a variety of compounds and forming strong hydrogen bonds.
Biochemical and Physiological Effects
This compound is generally considered to be non-toxic and is not known to have any adverse biochemical or physiological effects. It is not known to interact with any biological molecules and is not believed to be carcinogenic. It is also not known to cause any irritation or sensitization.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,3,3,4,4-Hexafluorocyclopentyl methyl ether has several advantages for use in laboratory experiments. It is a relatively inexpensive solvent, is highly volatile and has a low boiling point, and is non-toxic and non-irritating. It is also a relatively inert compound, meaning it is unlikely to interact with other compounds or react with other substances. However, this compound is not suitable for use in reactions that require high temperatures or pressures, as it has a low boiling point and is not very stable at high temperatures.
Direcciones Futuras
There are several potential future directions for the use of 2,2,3,3,4,4-Hexafluorocyclopentyl methyl ether in scientific research. One potential application is in the synthesis of novel organic compounds, as the compound is an excellent solvent for a variety of reactions. Additionally, this compound could be used as a reaction medium for the synthesis of polymers and other materials. Finally, the compound could be used as a reagent in the synthesis of pharmaceuticals and other compounds.
Métodos De Síntesis
The synthesis of 2,2,3,3,4,4-Hexafluorocyclopentyl methyl ether is a relatively simple process that can be accomplished in a few steps. First, the starting material, hexafluorocyclopentane (HFCP), is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base, such as potassium carbonate. This reaction produces the desired product, this compound, in high yields.
Aplicaciones Científicas De Investigación
2,2,3,3,4,4-Hexafluorocyclopentyl methyl ether has been used in a wide variety of scientific research applications. It has been used as a solvent for a variety of reactions, including the synthesis of organic compounds, the dissolution of organic samples, and the extraction of compounds from biological samples. It has also been used as a reaction medium for the synthesis of polymers and other materials. Additionally, this compound has been used as a reagent in the synthesis of pharmaceuticals and other compounds.
Propiedades
IUPAC Name |
1,1,2,2,3,3-hexafluoro-4-methoxycyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F6O/c1-13-3-2-4(7,8)6(11,12)5(3,9)10/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRGSJPAXQOXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(C1(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,3-Bis(trifluoromethyl)-8-amino-thiazolo[3,2-a]benzimidazole, 95%](/img/structure/B6311252.png)

![2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole](/img/structure/B6311262.png)

![3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one, 97%](/img/structure/B6311272.png)


![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6311301.png)
